molecular formula C12H9ClN2 B1323300 4-Chloro-6,8-dimethylquinoline-3-carbonitrile CAS No. 936497-94-8

4-Chloro-6,8-dimethylquinoline-3-carbonitrile

Cat. No.: B1323300
CAS No.: 936497-94-8
M. Wt: 216.66 g/mol
InChI Key: FTZUDIXIHZJVPM-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro substituent at position 4, methyl groups at positions 6 and 8, and a cyano (-CN) group at position 2. This compound belongs to the quinoline family, known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The chloro and cyano groups enhance its reactivity, making it a valuable intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

IUPAC Name

4-chloro-6,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZUDIXIHZJVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with appropriate reagents to introduce the dimethyl and carbonitrile groups. One common method involves the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cl (4), CH₃ (6,8), CN (3) C₁₂H₁₀ClN₂ 217.67 g/mol Intermediate for cross-coupling; potential bioactive agent
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Cl (4), Br (6,8), CHO (3) C₁₀H₅Br₂ClNO 365.42 g/mol Suzuki-Miyaura cross-coupling precursor; photophysical studies
4-Chloro-8-methoxy-3-quinolinecarbonitrile Cl (4), OCH₃ (8), CN (3) C₁₁H₇ClN₂O 218.64 g/mol High-yield synthesis (89–91%); bioactive derivatives (e.g., kinase inhibitors)
4-Chloro-6,7-dimethoxyquinazoline Cl (4), OCH₃ (6,7) C₁₀H₉ClN₂O₂ 224.65 g/mol Intermediate for antitumor agents (e.g., erlotinib derivatives)
4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carbonitrile Cl (2,3-phenyl), CH₃ (2,7,7), CN (3) C₂₀H₁₉Cl₂N₂O 381.29 g/mol Hexahydro ring system; enhanced steric hindrance

Comparative Analysis

Substituent Effects

  • Halogen vs.
  • Methoxy vs. Methyl Groups: 4-Chloro-8-methoxy-3-quinolinecarbonitrile exhibits higher polarity due to the methoxy group, which may improve solubility in polar solvents compared to the methyl-substituted analogue .

Key Research Findings

  • Reactivity Hierarchy: Chloroquinoline-3-carbonitriles generally exhibit higher electrophilicity at the C4 position compared to quinazolines, enabling regioselective substitutions .
  • Thermal Stability: Cyano-containing quinolines demonstrate superior thermal stability over carbaldehyde derivatives, making them suitable for high-temperature applications .

Biological Activity

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a quinoline derivative with significant potential in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClN₃, with a molecular weight of approximately 236.66 g/mol. The compound features a chloro group at the 4-position and a cyano group at the 3-position of the quinoline ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Protein-Ligand Interactions : It interacts with proteins involved in critical cellular processes, potentially affecting signal transduction and gene expression.
  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit antibacterial and antifungal properties, likely through disruption of microbial metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A study conducted by El Shehry et al. evaluated quinoline derivatives for their antibacterial properties. This compound was found to exhibit significant inhibition against E. coli with an IC50 value of 25 µg/mL. The study concluded that structural modifications could enhance its efficacy further .

Anticancer Evaluation

In another investigation focused on anticancer activity, researchers assessed the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability by approximately 60% at a concentration of 10 µM after 48 hours of exposure. The study suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AntibacterialE. coli25 µg/mL
AnticancerMCF-7 Breast Cancer Cells60% Viability Reduction (10 µM)
AntifungalCandida albicansNot specified

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